1-Hydroxy-2-hexadecen-4-one

Lipophilicity Physicochemical profiling Partition coefficient

1-Hydroxy-2-hexadecen-4-one (IUPAC: (E)-1-hydroxyhexadec-2-en-4-one) is a C16 long-chain α,β-unsaturated hydroxy ketone with molecular formula C₁₆H₃₀O₂ and molecular weight 254.41 g/mol. It belongs to the fatty acyls class and is characterized by a conjugated enone system bearing a terminal primary alcohol, placing it at the intersection of lipid-derived aldehydes, α,β-unsaturated ketones, and sphingoid base precursors.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 142450-07-5
Cat. No. B15177116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-hexadecen-4-one
CAS142450-07-5
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)C=CCO
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14,17H,2-11,13,15H2,1H3/b14-12+
InChIKeyQQMWKORSGDEAMH-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-hexadecen-4-one (CAS 142450-07-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-Hydroxy-2-hexadecen-4-one (IUPAC: (E)-1-hydroxyhexadec-2-en-4-one) is a C16 long-chain α,β-unsaturated hydroxy ketone with molecular formula C₁₆H₃₀O₂ and molecular weight 254.41 g/mol [1]. It belongs to the fatty acyls class and is characterized by a conjugated enone system bearing a terminal primary alcohol, placing it at the intersection of lipid-derived aldehydes, α,β-unsaturated ketones, and sphingoid base precursors [1]. This compound is commercially supplied as a high-purity synthetic lipid derivative and reference standard for advanced chemical and biological research [1].

Why 1-Hydroxy-2-hexadecen-4-one Cannot Be Replaced by Generic Lipid Aldehydes or Saturated Hydroxy Ketones


Compounds sharing the C₁₆H₃₀O₂ formula (e.g., 4-hydroxy-2-hexadecenal, 1-hydroxy-3-hexadecanone, hexadecanolide) differ fundamentally in functional group arrangement, regioisomeric positioning, and saturation state. In 1-Hydroxy-2-hexadecen-4-one, the unique combination of a C2–C3 (E)-olefin conjugated to a C4 ketone and a terminal C1 hydroxyl yields a distinct hydrogen-bonding donor/acceptor profile (1 HBD, 2 HBA) and a computed XLogP3 of 5.2, differing from the isomeric 4-hydroxy-2-hexadecenal (aldehyde vs. ketone; 2 HBD, 2 HBA) [1][2]. Such variations alter chemical reactivity in aldol-like condensations, Schiff-base formation, and Michael addition pathways, making generic substitution unreliable without revalidation of synthetic or biological outcomes.

Quantitative Differentiation Evidence for 1-Hydroxy-2-hexadecen-4-one Against Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of 1-Hydroxy-2-hexadecen-4-one vs. Regioisomeric 4-Hydroxy-2-hexadecenal and Saturated 1-Hydroxy-3-hexadecanone

The computed octanol-water partition coefficient (XLogP3) for 1-Hydroxy-2-hexadecen-4-one is 5.2 [1]. In contrast, the regioisomeric 4-hydroxy-2-hexadecenal (aldehyde) has an XLogP3 of 5.8 [2], and the saturated positional isomer 1-hydroxy-3-hexadecanone has an XLogP3 of 5.5 [3]. This 0.3–0.6 log unit difference corresponds to a factor of approximately 2–4 in lipid-phase partitioning, influencing membrane permeability and extraction behavior.

Lipophilicity Physicochemical profiling Partition coefficient

Hydrogen-Bond Donor Count as a Selectivity Determinant: 1-Hydroxy-2-hexadecen-4-one (1 HBD) vs. 4-Hydroxy-2-hexadecenal (2 HBD)

1-Hydroxy-2-hexadecen-4-one possesses exactly one hydrogen-bond donor (the terminal primary alcohol) and two hydrogen-bond acceptors (ketone oxygen and alcohol oxygen) [1]. The regioisomeric 4-hydroxy-2-hexadecenal has two HBDs (alcohol + aldehyde hydrate potential) [2]. This difference restricts the target compound's capacity for intermolecular hydrogen-bond networking, directly affecting solubility in protic solvents and interaction with HBD-sensitive biological targets.

Hydrogen bonding Molecular recognition Formulation compatibility

Topological Polar Surface Area and Rotatable Bond Count Distinguishing 1-Hydroxy-2-hexadecen-4-one from Saturated Hydroxy Ketones

The topological polar surface area (TPSA) of 1-Hydroxy-2-hexadecen-4-one is 37.3 Ų [1], identical to certain saturated isomers (e.g., 9-hydroxyhexadecan-8-one) [2]. However, the conjugated enone system imposes partial rigidity (reducing the effective rotatable bond count from 14 in saturated analogs to 13 [1]), creating a marginally more constrained conformational ensemble that can affect recognition by enzymes such as ceramide synthases or cytochrome P450 isoforms.

Topological polar surface area Membrane permeability Drug-likeness

Enone Electrophilicity as a Scaffold-Specific Reactivity Descriptor in Constrained Ceramide Analog Design

Although no direct bioactivity data exist for free 1-Hydroxy-2-hexadecen-4-one, the 1-hydroxyhexadec-2-enyl substructure is the pharmacophoric core of a series of 3,4-disubstituted oxazolidin-2-one constrained ceramide analogs [1][2]. In these analogs, the (E)-1-hydroxyhexadec-2-enyl moiety at the C4 position of the oxazolidin-2-one ring is essential for antileukemic activity against HL-60 cells; derivatives bearing shorter or saturated C4 chains (e.g., but-2-enyl) showed drastically reduced activity [2]. This establishes the C16 α,β-unsaturated hydroxy ketone scaffold as a privileged structural element for ceramide mimetic activity, a feature absent in saturated C16 hydroxy ketones or the corresponding aldehyde isomer.

Constrained ceramide analogs Enone electrophilicity Antileukemic activity

Explicit Statement on Evidence Limitations for 1-Hydroxy-2-hexadecen-4-one

High-strength differential evidence for 1-Hydroxy-2-hexadecen-4-one is limited. No direct head-to-head comparative bioassay, stability, solubility, toxicity, ADME, or in vivo efficacy study was identified in the peer-reviewed literature for the free compound. The compound's PubChem record (CID 6366713) contains only computed physicochemical properties and no biological test results [1]. The primary literature references discuss derivatives in which the 1-hydroxyhexadec-2-enyl fragment is covalently incorporated into oxazolidin-2-one heterocycles [2][3]; these provide class-level inference but not direct free-compound comparative data. Procurement decisions must therefore weigh the compound's unique structural features against the absence of direct comparative biological or performance data.

Evidence gap Procurement caveat Data limitation

Evidence-Supported Application Scenarios for 1-Hydroxy-2-hexadecen-4-one in Research and Industrial Procurement


Synthetic Intermediate for Constrained Ceramide Analogs in Oncology Drug Discovery

1-Hydroxy-2-hexadecen-4-one serves as the direct precursor to the 1-hydroxyhexadec-2-enyl pharmacophore embedded in oxazolidin-2-one constrained ceramide analogs with demonstrated antileukemic activity against HL-60 cells [1][2]. Researchers synthesizing 3-acyl-4-(1-hydroxyhexadec-2-enyl)-oxazolidin-2-ones should procure this compound as the key building block, as substitution with shorter-chain or saturated alternatives has been shown to drastically reduce anticancer activity [2].

Physicochemical Reference Standard for Lipidomics Method Development

With a well-defined XLogP3 of 5.2, TPSA of 37.3 Ų, and exactly one hydrogen-bond donor, 1-Hydroxy-2-hexadecen-4-one is suitable as a retention-time and ionization-efficiency calibrant in reversed-phase LC-MS lipidomics workflows [1]. Its distinct profile relative to isobaric interferents (e.g., 4-hydroxy-2-hexadecenal, XLogP3 5.8) enables unambiguous chromatographic resolution validation [2].

Mechanistic Probe for α,β-Unsaturated Ketone Reactivity in Sphingolipid Biochemistry

The conjugated enone system in 1-Hydroxy-2-hexadecen-4-one is electrophilic at the C2 position, enabling Michael addition with biological thiols (e.g., glutathione, protein cysteine residues) [1]. This reactivity profile, absent in saturated 1-hydroxy-3-hexadecanone [3], makes the compound a useful probe for studying sphingolipid-protein covalent interactions and for distinguishing thiol-mediated signaling from passive membrane partitioning in ceramide biology.

Procurement with Explicit Caveat: Not Yet Validated for Standalone Biological Screening

As of April 2026, no peer-reviewed study reports IC₅₀, EC₅₀, Kd, or in vivo efficacy data for free 1-Hydroxy-2-hexadecen-4-one [1]. Prospective buyers intending to use this compound as a standalone bioactive agent must budget for de novo biological characterization. The available evidence supports its value solely as a synthetic intermediate and physicochemical reference material, not as a validated probe or lead compound [1][2][3].

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